molecular formula C11H17ClN2O3 B1433929 5-Methyl-4-(piperidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrochloride CAS No. 1431970-09-0

5-Methyl-4-(piperidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrochloride

Cat. No.: B1433929
CAS No.: 1431970-09-0
M. Wt: 260.72 g/mol
InChI Key: DOAUKZFDPVUHMJ-UHFFFAOYSA-N
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Description

5-Methyl-4-(piperidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrochloride is a compound belonging to the isoxazole family, which is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(piperidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydroximinoyl chlorides with iodinated terminal alkynes . Another approach is the cycloisomerization of α,β-acetylenic oximes using AuCl3 as a catalyst . These reactions are carried out under moderate conditions to yield the desired isoxazole derivatives.

Industrial Production Methods

Industrial production methods for this compound often involve metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . Microwave irradiation has also been employed to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-(piperidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include AuCl3, CuCl, and tert-butyl nitrite . Reaction conditions typically involve moderate temperatures and the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions include substituted isoxazoles, which can be further functionalized to yield a variety of biologically active compounds .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives such as:

Uniqueness

5-Methyl-4-(piperidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and therapeutic potential. Its ability to undergo various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness .

Properties

IUPAC Name

5-methyl-4-(piperidin-1-ylmethyl)-1,2-oxazole-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3.ClH/c1-8-9(10(11(14)15)12-16-8)7-13-5-3-2-4-6-13;/h2-7H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOAUKZFDPVUHMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)O)CN2CCCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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